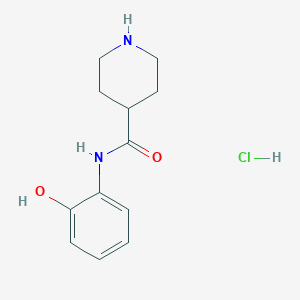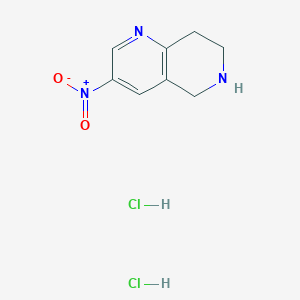![molecular formula C13H15ClN2O2 B1431871 methyl 1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylate hydrochloride CAS No. 1803588-69-3](/img/structure/B1431871.png)
methyl 1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylate hydrochloride
Overview
Description
“Methyl 1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1803588-69-3 . It has a molecular weight of 266.73 . The IUPAC name for this compound is "methyl 2,3,4,5-tetrahydro-1H-pyrido [4,3-b]indole-8-carboxylate hydrochloride" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C13H14N2O2.ClH/c1-17-13 (16)8-2-3-11-9 (6-8)10-7-14-5-4-12 (10)15-11;/h2-3,6,14-15H,4-5,7H2,1H3;1H" . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder . The storage temperature is room temperature .Scientific Research Applications
Antitumor Activity
One of the prominent areas of research involving pyrido[4,3-b]indole derivatives is their antitumor potential. A study highlighted the synthesis and evaluation of 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g]indoles, showing promising antineoplastic properties. These compounds were tested for antitumor activity both in vitro and in vivo on various experimental tumor models, demonstrating their potential as new classes of antineoplastic agents (C. Nguyen et al., 1990).
Synthesis Methodologies
Research on pyrido[4,3-b]indole derivatives also extends into the realm of synthesis, where novel methods have been developed for creating these compounds. For example, a study described the synthesis of 5H-pyrimido[5,4-b]indole derivatives via reactions of methyl 3-amino-1H-indole-2-carboxylates with various reagents. This showcases the versatility and interest in pyrido[4,3-b]indole derivatives within synthetic chemistry (A. S. Shestakov et al., 2009).
Novel Synthetic Approaches
Another study focused on developing a simple synthetic method for 5H-pyrido[4,3-b]indole derivatives with a methoxycarbonyl group at the 4-position, based on 1-hydroxyindole chemistry. This research demonstrates the ongoing exploration into efficient and novel approaches for synthesizing complex pyrido[4,3-b]indole derivatives, expanding the toolkit for medicinal chemistry and drug development (M. Somei et al., 1998).
Genetic Material Interaction
Research has also been conducted on the interaction of mutagenic pyrido[4,3-b]indole derivatives with genetic material, such as DNA. This includes studies on the chemical modifications induced by these compounds on DNA, shedding light on their mutagenic mechanisms and potential carcinogenic effects. Understanding these interactions is crucial for assessing the safety and therapeutic potential of these compounds (Y. Hashimoto et al., 1984).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle and store the compound safely .
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities .
Mode of Action
Indole derivatives often interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Indole derivatives are known to be involved in a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Indole derivatives have been reported to exhibit a range of biological effects, including anti-inflammatory, analgesic, and antimicrobial activities .
Biochemical Analysis
Biochemical Properties
Methyl 1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylate hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound also binds to specific proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to activate certain signaling pathways that promote cell proliferation and survival. Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function. These effects highlight the compound’s potential as a therapeutic agent for various diseases .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding can result in changes in gene expression, enzyme activity, and overall cellular function. Understanding these molecular interactions is essential for elucidating the compound’s therapeutic potential and its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular behavior and function, which are important considerations for its therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as promoting cell proliferation and survival. At high doses, it can cause toxic or adverse effects, including cell death and tissue damage. Understanding the dosage-dependent effects of the compound is crucial for determining its therapeutic window and potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting the overall metabolic flux and metabolite levels. For instance, the compound can inhibit key enzymes in metabolic pathways, leading to changes in the levels of specific metabolites. These interactions are important for understanding the compound’s role in metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific tissues. These interactions are essential for understanding the compound’s pharmacokinetics and its potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its site of action. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and its potential therapeutic applications .
Properties
IUPAC Name |
methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2.ClH/c1-17-13(16)8-2-3-11-9(6-8)10-7-14-5-4-12(10)15-11;/h2-3,6,14-15H,4-5,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVCMTXKMDVEMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC3=C2CNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803588-69-3 | |
| Record name | methyl 1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


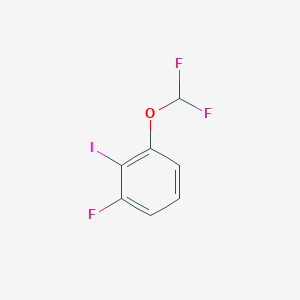
![3-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride](/img/structure/B1431789.png)
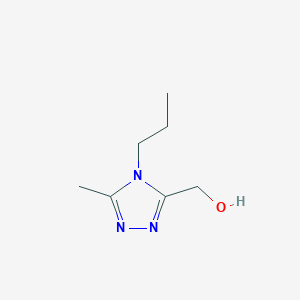
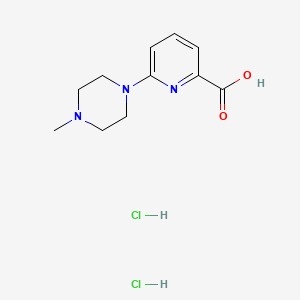
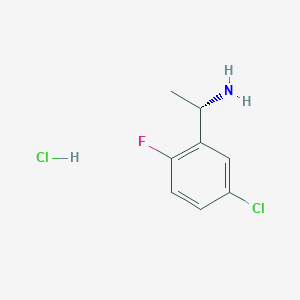
![2-[1-(Propan-2-yl)pyrrolidin-2-yl]acetic acid hydrochloride](/img/structure/B1431795.png)
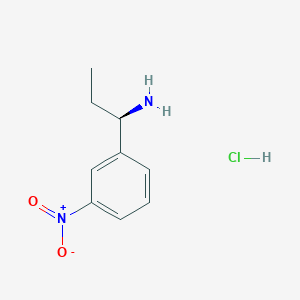
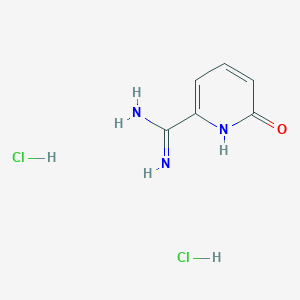
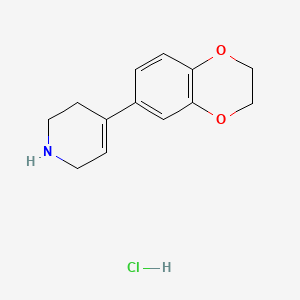
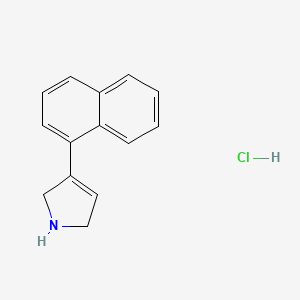
![1-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B1431807.png)
![1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1431808.png)
